N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide
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Overview
Description
N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide is a chemical compound with the molecular formula C11H12N4O3 It is known for its unique structural features, which include a cyano group, a methoxy group, and a nitro group attached to a phenyl ring, along with a dimethylformimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide typically involves the reaction of 2-cyano-5-methoxy-4-nitroaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of 2-cyano-5-methoxy-4-aminophenyl-N,N-dimethylformimidamide.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The cyano and nitro groups play a crucial role in its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide
- N’-(2-cyano-5-methoxyphenyl)-N,N-dimethylformimidamide
- N’-(2-cyano-5-nitrophenyl)-N,N-dimethylformimidamide
Uniqueness
N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties
Properties
IUPAC Name |
N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-14(2)7-13-9-5-11(18-3)10(15(16)17)4-8(9)6-12/h4-5,7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQJJPTWQAWICH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=C(C=C1C#N)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693273 |
Source
|
Record name | N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269400-04-5 |
Source
|
Record name | N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylimidoformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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